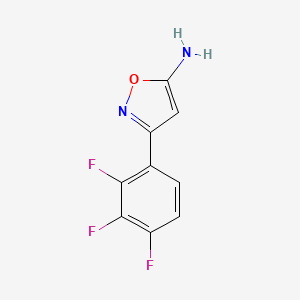![molecular formula C13H29N3O2 B13588991 tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate](/img/structure/B13588991.png)
tert-butylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate typically involves the reaction of N-Boc-1,3-propanediamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines .
Scientific Research Applications
tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of spermidine analogs and in Suzuki reactions.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: It is involved in the development of new pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate involves its interaction with specific molecular targets and pathways. It can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under certain conditions .
Comparison with Similar Compounds
tert-ButylN-{3-[(3-aminopropyl)(ethyl)amino]propyl}carbamate can be compared with other similar compounds such as:
N-Boc-1,3-propanediamine: Used in similar synthetic applications but with different protecting groups.
tert-Butyl (3-hydroxypropyl)carbamate: Another carbamate compound with different functional groups and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C13H29N3O2 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-aminopropyl(ethyl)amino]propyl]carbamate |
InChI |
InChI=1S/C13H29N3O2/c1-5-16(10-6-8-14)11-7-9-15-12(17)18-13(2,3)4/h5-11,14H2,1-4H3,(H,15,17) |
InChI Key |
XXFKQNSOZFGKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


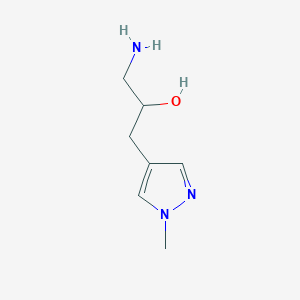
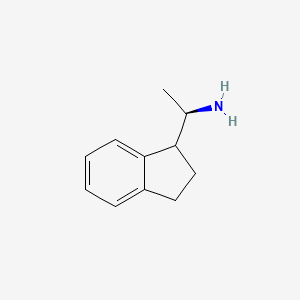
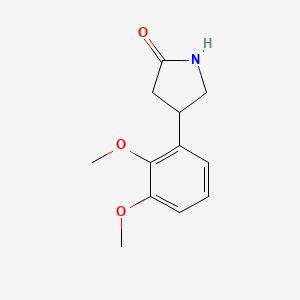
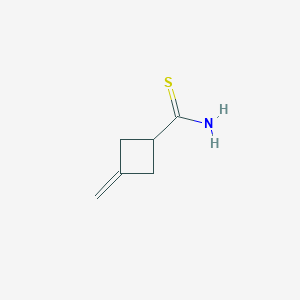
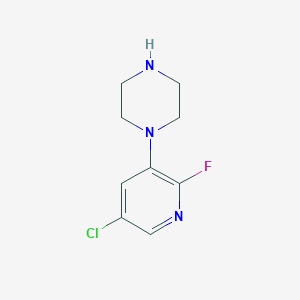
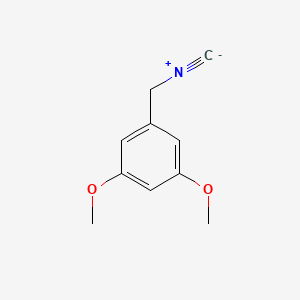
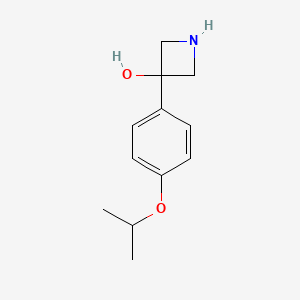
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
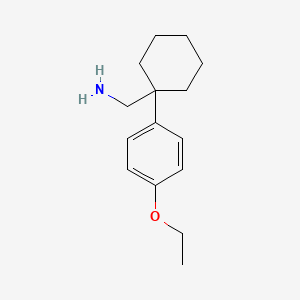
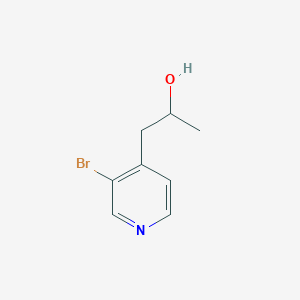
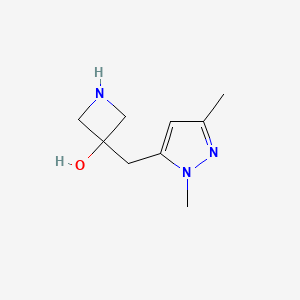

![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)
